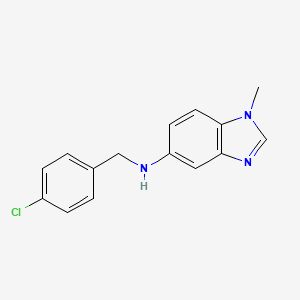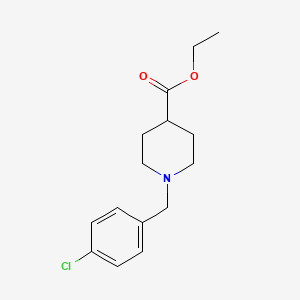
4-(3-Fluorophenyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluorophenyl)benzaldehyde is a chemical compound with the molecular formula C13H9FO. It has an average mass of 200.208 Da and a monoisotopic mass of 200.063736 Da .
Molecular Structure Analysis
The molecular structure of 4-(3-Fluorophenyl)benzaldehyde consists of a benzaldehyde group attached to a fluorophenyl group .Chemical Reactions Analysis
In a study, new derivatives were obtained from the reaction between 4-diphenylamino-benzaldehyde and 3-fluorophenyl thiosemicarbazide . Another study mentioned the synthesis of 4-(3-fluoro-benzyloxy)-benzaldehyde through the reaction of 4-Hydroxybenzaldehyde with 3-fluorobenzyl bromide .Aplicaciones Científicas De Investigación
Synthesis of Schiff Bases
4-(3-Fluorophenyl)benzaldehyde is used in the synthesis of Schiff bases . Schiff bases are a promising class of compounds in the treatment of infectious diseases. The emergence of drug-resistant strains of bacteria and fungi is a major concern, and Schiff bases are being explored as potential solutions .
Antifungal Activity
Several new substances synthesized from 4-(3-Fluorophenyl)benzaldehyde have shown moderate antifungal activity against Candida spp . The highest activity directed against C. albicans was shown by a compound with a 4-methoxyphenyl moiety .
Antibacterial Activity
Compounds derived from 4-(3-Fluorophenyl)benzaldehyde have shown antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, one compound exhibited superior antibacterial activities, which was comparable to the first-line antibacterial agent ampicillin .
Synthesis of Triazolo Pyrazine Derivatives
4-(3-Fluorophenyl)benzaldehyde is used in the synthesis of novel triazolo pyrazine derivatives . These derivatives have shown excellent antibacterial activity, making them a promising area of research in the treatment of infectious diseases .
Organic Synthesis
4-(3-Fluorophenyl)benzaldehyde is a useful reagent for organic synthesis . It can be used to synthesize a variety of organic compounds, contributing to the development of new drugs and materials .
Conductivity Studies
4-(3-Fluorophenyl)benzaldehyde is used in the synthesis of compounds for conductivity studies . These studies are crucial in the development of electronic devices and materials .
Safety and Hazards
Safety data sheets suggest that 4-(3-Fluorophenyl)benzaldehyde may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Direcciones Futuras
Future research could focus on the potential applications of 4-(3-Fluorophenyl)benzaldehyde in the treatment of infectious diseases. For instance, a study on new Schiff bases derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione (a compound related to 4-(3-Fluorophenyl)benzaldehyde) showed moderate antifungal activity against Candida spp .
Propiedades
IUPAC Name |
4-(3-fluorophenyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUECWHQTSREAMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362742 |
Source


|
| Record name | 4-(3-fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400750-63-2 |
Source


|
| Record name | 4-(3-fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of 4-(3-Fluorophenyl)benzaldehyde in the synthesis of safinamide mesylate?
A1: 4-(3-Fluorophenyl)benzaldehyde serves as a crucial intermediate in the synthesis of safinamide mesylate []. The synthesis process involves reacting 3-fluorobenzylchloride with p-hydroxy benzaldehyde to yield 4-(3-Fluorophenyl)benzaldehyde. This compound then undergoes condensation with (S)-2-amino methyl propionate hydrochloride to form (S)-2-[4-(3-fluorophenyl)benzylamine]propanamide, which is further processed to obtain safinamide mesylate [].
Q2: Are there alternative synthesis routes for safinamide mesylate that don't utilize 4-(3-Fluorophenyl)benzaldehyde?
A2: While the provided research focuses on a specific synthesis route utilizing 4-(3-Fluorophenyl)benzaldehyde [], exploring alternative synthesis pathways for safinamide mesylate is beyond the scope of this Q&A. Further research and literature review are recommended to explore potential alternative synthetic approaches.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)







